molecular formula C12H11ClN2O2S B1590234 Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 74476-53-2

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Cat. No. B1590234
CAS RN: 74476-53-2
M. Wt: 282.75 g/mol
InChI Key: ZEOCGUADOVEENE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, commonly known as EATC, is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. It has a molecular weight of 326.8 g/mol and is composed of a thiazole ring and a carboxylic acid group. EATC is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied for its chemical, biochemical, and physiological effects.

Scientific Research Applications

Synthesis and Molecular Modifications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has been modified and synthesized using readily available materials, with its structure confirmed by various spectroscopic techniques. These modifications aim to explore its antimicrobial activities against different bacterial and fungal strains, providing insights into structure-activity relationships (Desai, Bhatt, & Joshi, 2019).

Molecular Structure Analysis

The molecular structures of derivatives such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been analyzed, showing complex hydrogen-bonded supramolecular structures. These analyses contribute to the understanding of molecular interactions and structural stability (Costa et al., 2007).

Chemical Reactions and Synthesis

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in Michael-like addition reactions to produce analogs, showcasing the reactivity and versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).

Exploration of Antimicrobial and Anticancer Properties

Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including modifications of Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, have shown significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Ultrasonic and Thermal Mediated Synthesis

Innovative synthesis methods such as ultrasonic and thermally mediated nucleophilic displacement have been employed to create novel 2-amino-1,3-thiazole-5-carboxylates, demonstrating advanced techniques in the synthesis of thiazole derivatives (Baker & Williams, 2003).

properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCGUADOVEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510214
Record name Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

CAS RN

74476-53-2
Record name Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (5° C.) vigorously stirred mixture of 121.87 g (0.936 mole) of ethyl acetoacetate, 314 ml. of benzene and 626 ml. of water was added 41.25 ml. of 33% sodium hydroxide. To the above mixture was added simultaneously in two dropping funnels 177.0 g (1.01 mole) of p-chlorobenzoyl chloride and 188.8 ml. of 33% sodium hydroxide in 2 hours. The reaction mixture became pasty. The reaction mixture was heated at 35° C. for 1 hour, cooled and filtered to give 170.0 g of sodium salt of ethyl 2-benzoylacetoacetate. Part (150 g) of this salt was added to a mixture of 39.0 g (0.729 mole) of ammonium chloride and 78 ml. of concentrated ammonium hydroxide in 780 ml. of water. The mixture was stirred at 40°-50° C. for 3 hours and cooled in an ice bath. The precipitate was filtered to give 115.5 g of yellow solid which was Kugelrohr distilled to give 76.0 g (38% based on ethyl acetoacetate) of crude ethyl p-chlorobenzoylacetate. A mixture of 40.0 g (0.175 mole) of crude ethyl p-chlorobenzoylacetate, 24.2 g (0.18 mole) of sulfuryl chloride and some chloroform was held at reflux for 6 hours, cooled and concentrated to give 49.0 g of crude ethyl 2-chloro-p-chlorobenzoylacetate. A mixture of 46.0 g (0.174 mole) of crude ethyl 2-chloro-p-chlorobenzoylacetate, 13.25 g (0.174 mole) of thiourea, and 174 ml. of ethanol was held at reflux for 2 hours and cooled. The precipitate was filtered and neutralized with saturated sodium bicarbonate. The insoluble material was filtered to give 37.0 g (80%) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate, m.p. 198°-200° C. To a cold (-5° C.) mixture of 11.3 g (0.04 mole) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate and 80 ml. of 85% phosphonic acid was added 40 ml. of 70% nitric acid. To the above mixture was added with vigorous stirring, 4.0 g (0.0434 mole) of sodium nitrite in 20 minutes at -5°-0° C. The reaction mixture was stirred at -5°-0° C. for 10 minutes and poured into a mixture of 4.0 g (0.04 mole) of cuprous chloride, 20 ml. of concentrated hydrochloric acid and 20 ml. of water. The reaction mixture was stirred at room temperature for 30 minutes, after which time evolution had subsided. The precipitate was filtered to give 10.5 g of solid which was Kugelrohr distilled (145° C. at 0.05 mm Hg) to give 6.0 g of solid, m.p. 113°-120° C., which was recrystallized from hot ethanol to give 4.4 g (37%) of ethyl 2-chloro-4-p-chlorophenyl-5-thiazolecarboxylate as a white solid, m.p. 119°-120° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

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